9-Bromo-2-Nitrofluorene

Vue d'ensemble

Description

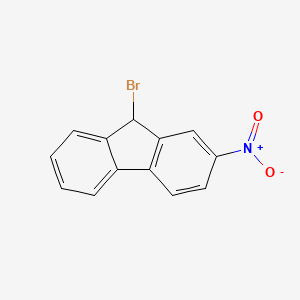

9-Bromo-2-Nitrofluorene: is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are substituted with a bromine atom and a nitro group, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 9-Bromo-2-Nitrofluorene typically involves the bromination of 2-nitrofluorene. One common method is as follows:

Bromination of 2-Nitrofluorene:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

3.1. Nucleophilic Substitution Reactions

9-Bromo-2-Nitrofluorene is prone to nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a leaving group. The following reaction mechanisms are notable:

-

SN2 Mechanism : This bimolecular nucleophilic substitution occurs when a strong nucleophile attacks the carbon atom bonded to bromine from the opposite side, leading to inversion of configuration. For example, treatment with sodium cyanide can yield nitriles.

-

SN1 Mechanism : Under certain conditions, such as polar protic solvents, the reaction may proceed via an SN1 mechanism where the bromine leaves first, forming a carbocation intermediate that can then react with nucleophiles.

3.2. Electrophilic Substitution Reactions

The nitro group in this compound can also facilitate electrophilic aromatic substitution reactions:

-

Nitration : The compound can undergo further nitration at available positions on the aromatic ring under strong acidic conditions, leading to poly-nitrated derivatives.

-

Friedel-Crafts Reactions : While less common due to deactivating effects of the nitro group, Friedel-Crafts acylation or alkylation may still occur under optimized conditions.

3.3. Radical Reactions

Research indicates that this compound can participate in radical reactions:

-

Radical Telomerization : The compound can act as a telogen in radical telomerization processes, where it reacts with vinyl monomers to form telomers. This process has been studied extensively, revealing that higher temperatures favor lactonization reactions leading to by-products such as lactones and bromofluorene derivatives .

4.1. Reaction Conditions

The reactivity of this compound is influenced by several factors:

-

Solvent Effects : The choice of solvent can dictate whether nucleophilic substitutions proceed via SN1 or SN2 pathways.

-

Temperature : Higher temperatures often favor radical mechanisms or promote elimination reactions over substitution.

4.2. Mechanistic Insights

The mechanisms involved in reactions with this compound often include:

-

Formation of Intermediates : In SN1 reactions, a carbocation intermediate is formed after the departure of bromine which can rearrange or react with nucleophiles.

-

Radical Formation : In radical reactions, initiation steps involve homolytic cleavage of bonds leading to free radicals that propagate through chain reactions.

5.2. Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrN2O2 |

| Melting Point | Varies (specific derivatives) |

| Solubility | Soluble in organic solvents |

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Nonlinear Optical Materials

One significant application of 9-Bromo-2-Nitrofluorene is in the development of nonlinear optical (NLO) materials. Research has shown that compounds based on fluorene structures exhibit enhanced hyperpolarizability when modified appropriately. For instance, modifications to the conjugation pathways of fluorene derivatives have resulted in significant increases in their first hyperpolarizability values, making them suitable for applications in photonics and optoelectronics .

Table 1: Comparison of Hyperpolarizability in Fluorene Derivatives

| Compound | Hyperpolarizability (β HRS) | Structure Type |

|---|---|---|

| This compound | High | Nonlinear conjugation |

| 9,9-Dimethyl-9H-fluoren-2-amine | Moderate | Linear conjugation |

| 2-Nitrofluorene | Low | Nonlinear conjugation |

Toxicology and Environmental Studies

Mutagenicity Testing

this compound has been evaluated for its mutagenic potential using the bioluminescent Salmonella reverse mutation assay. This method allows for high-throughput screening of chemicals to assess their mutagenicity. In studies, it was found that derivatives of nitro compounds, including those related to this compound, exhibited varying levels of mutagenic activity depending on their structural modifications .

Table 2: Mutagenicity Results of Nitro Compounds

| Compound | Mutagenic Activity (TA98-lux) | Mutagenic Activity (TA100-lux) |

|---|---|---|

| This compound | Positive | Positive |

| Nitrofurazone | Positive | Positive |

| Anthracene | Negative | Negative |

Photochemistry

Photolytic Studies

The photochemical behavior of nitro-substituted polycyclic aromatic hydrocarbons (PAHs), including this compound, has been investigated to understand their degradation pathways and environmental impact. For example, photolysis studies have shown that nitro groups can lead to the formation of reactive intermediates that may further react to form various products, including quinones . Understanding these pathways is crucial for assessing the environmental fate of such compounds.

Case Studies

Case Study: Environmental Impact Assessment

A study assessed the environmental impact of nitro-substituted PAHs like this compound through various exposure scenarios. The research indicated that these compounds could undergo significant transformation under UV light, leading to potentially harmful byproducts. This highlights the importance of evaluating both the synthesis and degradation pathways when considering the environmental safety of chemical substances .

Case Study: Synthesis Optimization

Research focused on optimizing the synthesis routes for producing this compound and its derivatives has revealed efficient methods using microwave-assisted nucleophilic substitution techniques. These methods not only improve yield but also reduce reaction times significantly compared to traditional synthesis methods .

Mécanisme D'action

The mechanism of action of 9-Bromo-2-Nitrofluorene depends on its specific application

Molecular Targets: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Pathways Involved: The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparaison Avec Des Composés Similaires

2-Nitrofluorene: Lacks the bromine substitution at position 9.

9-Bromofluorene: Lacks the nitro substitution at position 2.

9-Amino-2-Nitrofluorene: Has an amino group instead of a bromine atom at position 9.

Uniqueness:

9-Bromo-2-Nitrofluorene: is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications compared to its analogs.

Activité Biologique

9-Bromo-2-Nitrofluorene is a brominated and nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This compound is often utilized in scientific research to elucidate the effects of halogenated and nitro-substituted compounds on biological systems. Its unique structural features enable it to interact with various biological targets, making it a valuable subject for studies in pharmacology, toxicology, and environmental science.

Molecular Formula: C13H8BrN2O2

Molecular Weight: 304.12 g/mol

CAS Number: 53172-79-5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Formation of DNA Adducts: The compound can covalently bind to DNA, leading to the formation of DNA adducts. This interaction disrupts normal cellular functions and may contribute to mutagenicity and carcinogenicity.

- Cytochrome P450 Interaction: It has been shown to interact with cytochrome P450 enzymes (specifically CYP1A1 and CYP2B1), which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

- Cell Signaling Pathways: this compound influences various cell signaling pathways, impacting gene expression and cellular metabolism.

Mutagenicity and Toxicology

Several studies have investigated the mutagenic potential of this compound using the Salmonella reverse mutation assay. These studies indicate that the compound exhibits mutagenic properties, particularly in strains TA98 and TA100, both in the presence and absence of metabolic activation .

Case Study: In Vivo Effects

In a study assessing the compound's effects on rat models, it was observed that exposure led to significant alterations in liver enzyme activity, suggesting potential hepatotoxicity. The study highlighted the need for further investigation into the long-term effects of exposure to this compound .

Comparative Analysis with Related Compounds

To understand its unique properties better, this compound can be compared with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and nitro groups | Mutagenic, interacts with DNA |

| 2-Nitrofluorene | Nitro group only | Less mutagenic |

| 9-Bromofluorene | Bromine only | Lower reactivity |

| 9-Amino-2-Nitrofluorene | Amino group instead of bromine | Different interaction profile |

Pharmacological Potential

This compound serves as a precursor in drug development, particularly for compounds targeting specific biological pathways. Its ability to form reactive intermediates through reduction processes allows for potential applications in synthesizing new therapeutic agents .

Propriétés

IUPAC Name |

9-bromo-2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMLOKJKGOPCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279335 | |

| Record name | 9-Bromo-2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53172-79-5 | |

| Record name | NSC12355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.